molecular formula C13H20O4 B3056782 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester CAS No. 74160-66-0

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

Cat. No.: B3056782
CAS No.: 74160-66-0
M. Wt: 240.29 g/mol
InChI Key: FYOKZZNUNQUQRW-UHFFFAOYSA-N
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Description

“3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester” is a chemical compound with the molecular formula C11H16O4 . It is also known as "Diethyl 3-cyclopentene-1,1-dicarboxylate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentene ring with two carboxylic acid groups at the 1,1-positions, which are esterified with diethyl groups . The 3,4-positions of the cyclopentene ring are substituted with methyl groups .


Physical and Chemical Properties Analysis

The compound has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .

Scientific Research Applications

Chemical Ionization and Collision-Induced Dissociation Studies

Dimethyl and diethyl esters of cis-cyclohexane dicarboxylic acids, including structures related to 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester, have been studied for their behavior under chemical ionization and collision-induced dissociation conditions. These studies reveal insights into the stabilization and interaction between adjacent ester groups in the gas phase (Etinger, Idina, & Mandelbaum, 1993).

Synthesis Routes and Structural Analysis

A new synthesis route for esters of gem-dicarboxylic acids, which includes compounds structurally similar to this compound, was developed. This research also delves into detailed structural descriptions using techniques like NMR spectroscopy and GC–MS (Raskil’dina et al., 2016).

Reactions and Synthesis of Related Compounds

In the realm of synthetic organic chemistry, various reactions involving cyclopentene derivatives have been explored. For instance, the condensation of bromo compounds with sodiomalonic ester, leading to the formation of compounds related to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester, has been studied. These reactions are essential for understanding the synthesis and transformation of complex organic molecules (Maviov & Kucherov, 1964).

Catalytic Reactions and Intermediates

In the field of organometallic chemistry, studies have been conducted on the reactions of certain complexes with compounds similar to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester. These reactions involve unusual additions and formations of cyclopentene-substituted complexes, contributing to the understanding of catalytic processes and intermediate formation in organic synthesis (Benn et al., 1985).

Rearrangement and Transformation Studies

Research has also focused on the rearrangement and transformation of esters structurally similar to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester under different conditions. These studies provide valuable insights into the behavior of these compounds under various chemical conditions, helping to understand their stability, reactivity, and potential applications in synthesis (Kim, 1986).

Properties

IUPAC Name

diethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKZZNUNQUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C(C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448487
Record name 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74160-66-0
Record name 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
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3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
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3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
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3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Reactant of Route 5
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Reactant of Route 6
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3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

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